5-(PYRROLIDIN-1-YL)-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
5-(PYRROLIDIN-1-YL)-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a synthetic organic compound that features a pyrrolidine ring, a thiophene ring, and an oxazole ring. These heterocyclic structures are often found in compounds with significant biological activity, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(PYRROLIDIN-1-YL)-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine ring: This step might involve nucleophilic substitution reactions.
Attachment of the thiophene ring: This could be done via a Heck reaction or similar coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the nitrile group or the double bond in the ethenyl linkage.
Substitution: The pyrrolidine ring could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alkanes.
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, the compound might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications could include the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(PYRROLIDIN-1-YL)-2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
- 5-(PYRROLIDIN-1-YL)-2-[(1E)-2-(BENZOFURAN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
The uniqueness of 5-(PYRROLIDIN-1-YL)-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of heterocyclic rings, which might confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5-pyrrolidin-1-yl-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c15-10-12-14(17-7-1-2-8-17)18-13(16-12)6-5-11-4-3-9-19-11/h3-6,9H,1-2,7-8H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVFGPJTDOSNCV-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C=CC3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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